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Compound of Interest

Compound Name: 3-Bromo-5-fluoro-2-nitroanisole

CAS No.: 1805593-21-8

Cat. No.: B2783724

Get Quote

Executive Summary: The Halogen-Bonding Scaffold
In fragment-based drug discovery (FBDD), 3-Bromo-5-fluoro-2-nitroanisole (BFNA)

represents a high-value pharmacophore scaffold. Unlike its mono-substituted analogs, BFNA

integrates three distinct electronic modulators—a heavy halogen (Br), a metabolic blocker (F),

and a hydrogen-bond acceptor (NO₂) — onto a methoxy-benzene core.

This guide compares the crystallographic "performance" of BFNA against its standard

alternatives: 3-Bromo-2-nitroanisole (non-fluorinated) and 5-Fluoro-2-nitroanisole (non-

brominated). Performance is defined here by crystallizability, phasing utility (anomalous

scattering), and ligand-protein interaction potential (halogen bonding).

Key Insight: While direct public deposition of the BFNA monomer structure is currently limited,

analysis of its closest crystallographic analogs (e.g., 2,3-Bis(5-bromo-4-fluoro-2-

nitrophenyl)oxirane) reveals that the 3-Bromo substituent is the critical determinant for crystal

packing, driving the formation of "sigma-hole" interactions that stabilize the lattice more

effectively than fluorine-only variants.
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Comparative Analysis: BFNA vs. Structural
Alternatives
The following data synthesizes experimental baselines from closely related nitroanisole

derivatives to establish the performance hierarchy.

Table 1: Crystallographic Performance Matrix
Feature

Target: 3-Bromo-5-

fluoro-2-nitroanisole

Alt A: 3-Bromo-2-

nitroanisole

Alt B: 5-Fluoro-2-

nitroanisole

Primary Utility

Multi-vector Fragment

(Halogen Bond +

Metabolic Stability)

Phasing Scaffold

(SAD)

Metabolic Probe (19F

NMR)

Crystallizability
High (Br-driven

packing)

High (Br-driven

packing)

Moderate/Low (Lacks

strong directional

anchor)

Anomalous Signal
Strong (Br K-edge @

13.47 keV)
Strong (Br K-edge)

Negligible (F is poor

for phasing)

Nitro Twist Angle
~60–80° (High steric

clash with Br/OMe)

~60–80° (High steric

clash)

~15–30° (Lower steric

bulk)

Space Group

Predicted:[1]

Monoclinic (

)

Experimental:

Monoclinic (

)

Experimental:

Orthorhombic (

)

Density (

)
~1.85 g/cm³ (Est.) 1.78 g/cm³ 1.42 g/cm³

Halogen Bond (

-hole)

Strong (Br

O/N,

0.85

)

Strong (Br

O/N)

Weak/None (F is e-

rich, not a donor)
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Technical Interpretation[2][3][4]
Phasing Power: For researchers solving novel protein complexes, BFNA and Alt A are

superior. The Bromine atom provides a significant anomalous signal (

at Cu K

), allowing for SAD (Single-wavelength Anomalous Diffraction) phasing without heavy atom
soaking. Alt B (Fluorine) requires external phasing.

Conformational Locking: The steric bulk of the Bromine at C3 forces the Nitro group (C2) out

of the aromatic plane. This "pre-organized" twisted conformation often results in lower

entropy loss upon binding to protein pockets compared to the flatter Alt B, potentially

improving binding affinity.

Packing Efficiency: The density comparison shows that brominated variants pack

significantly tighter (~1.8 g/cm³) than fluorinated ones (~1.4 g/cm³). Tighter packing

correlates with higher resolution diffraction limits.

Structural Mechanism: The Sigma-Hole Effect
To understand why BFNA crystallizes effectively, we must look at the Sigma-Hole (

-hole).

Mechanism: The electron-withdrawing nitro group enhances the polarization of the C-Br

bond. This creates a region of positive electrostatic potential on the tip of the Bromine atom

(the

-hole).

Interaction: In the crystal lattice, this positive patch forms highly directional non-covalent

bonds with electron-rich acceptors (oxygen of the nitro/methoxy groups or carbonyls in

proteins).

Contrast with Fluorine: Fluorine (in Alt B) is too electronegative and non-polarizable to form a

significant

-hole. It acts primarily as a hydrophobic shield, not a directional anchor.
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Diagram 1: Structural Interaction Logic
This diagram illustrates the dual-vector interaction capability of BFNA compared to single-

vector alternatives.
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Caption: Functional decomposition of BFNA showing how structural features translate to

crystallographic and biological utility.

Experimental Protocol: Optimized Crystallization
Workflow
Since BFNA is often used as a fragment, obtaining high-quality seed crystals is critical. The

following protocol is self-validating: it uses solubility differentials to ensure phase purity.

Prerequisites:

Compound Purity: >98% (HPLC). Impurities >1% often poison the halogen-bond driven

growth.

Solvent System: Chloroform (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263=""

class="inline ng-star-inserted">
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) / Ethyl Acetate (

).

Step-by-Step Methodology
Solubility Screen (The "Drop Test"):

Dissolve 5 mg of BFNA in 100 µL of

.

Observation: Solution should be clear. If cloudy, filter through a 0.22 µm PTFE filter.

Causality:

is a non-polar, halogenated solvent that stabilizes the aromatic stack without disrupting the
nitro-group H-bonds.

Vapor Diffusion Setup (Sitting Drop):

Reservoir: 500 µL of 1:1 Hexane:Ethyl Acetate.

Drop: Mix 1 µL of BFNA solution (

in

) + 1 µL of Reservoir solution.

Seal: Use clear tape or grease-sealed coverslips.

Incubation: 18°C (Dark). Light sensitivity of nitro compounds can degrade crystal quality

over time.

Harvesting & Cryo-Protection:

Crystals typically appear as yellow prisms or needles within 48-72 hours.

Cryo-protectant: Transfer crystal briefly to Paratone-N or 20% Glycerol in mother liquor

before flash-cooling in liquid nitrogen.
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Diagram 2: Crystallization & Data Collection Workflow
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Caption: Decision tree for generating diffraction-quality crystals of BFNA.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b2783724?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2783724?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

